AMMONIUM SULFOBETAINE-1, TECH., 70

Electrostatic Ion Chromatography Stationary Phase Design Anion Separation

Ammonium Sulfobetaine-1, Tech., 70 (also known as ASB-1) is a technical-grade zwitterionic surfactant belonging to the amidosulfobetaine subclass, characterized by a unique acetyl(3-sulfopropyl)amino]ethyl spacer between its quaternary ammonium and sulfonate groups. This structural motif creates a greater distance between the two charged groups compared to simpler alkyl sulfobetaines, directly impacting its performance in separation science.

Molecular Formula C21H44N2O4S
Molecular Weight 420.7 g/mol
CAS No. 103683-18-7
Cat. No. B028271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMMONIUM SULFOBETAINE-1, TECH., 70
CAS103683-18-7
Molecular FormulaC21H44N2O4S
Molecular Weight420.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CCN(CCCS(=O)(=O)[O-])C(=O)C
InChIInChI=1S/C21H44N2O4S/c1-5-6-7-8-9-10-11-12-13-14-18-23(3,4)19-17-22(21(2)24)16-15-20-28(25,26)27/h5-20H2,1-4H3
InChIKeyXTLJEWGAPAQKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMMONIUM SULFOBETAINE-1, TECH., 70 (CAS 103683-18-7): A Key Amidosulfobetaine Intermediate for Chromatographic and Surfactant Research


Ammonium Sulfobetaine-1, Tech., 70 (also known as ASB-1) is a technical-grade zwitterionic surfactant belonging to the amidosulfobetaine subclass, characterized by a unique acetyl(3-sulfopropyl)amino]ethyl spacer between its quaternary ammonium and sulfonate groups . This structural motif creates a greater distance between the two charged groups compared to simpler alkyl sulfobetaines, directly impacting its performance in separation science [1]. Its amphiphilic nature, stemming from a long hydrophobic dodecyl tail and a hydrophilic sulfobetaine headgroup , makes it a functional building block for advanced materials and a subject of study in colloid and interface science.

Procurement Risk: Why Swapping AMMONIUM SULFOBETAINE-1, TECH., 70 for Simpler Sulfobetaines Compromises Analytical Selectivity


Direct substitution of Ammonium Sulfobetaine-1 with a generic alkyl sulfobetaine of similar tail length, such as N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB3-12), is scientifically unsound for key applications. The differentiating factor is not just the zwitterionic head, but the intervening acetyl(3-sulfopropyl)amino]ethyl spacer, which fundamentally alters the charge distribution [1]. This structural difference directly translates into a measurable change in the binding affinity for polarizable anions in electrostatic ion chromatography, proving that the molecule's function is exquisitely dependent on its specific architecture and cannot be emulated by simpler, commercially ubiquitous analogs [1]. Using an alternative will lead to a total loss of the desired chromatographic selectivity and resolution.

Quantitative Differentiation Evidence for AMMONIUM SULFOBETAINE-1, TECH., 70 Against Its Closest Analogs


Superior Separation of Polarizable Anions in High-Saline Matrices

When used as a stationary phase for electrostatic ion chromatography, Ammonium Sulfobetaine-1 provides a distinct selectivity advantage over the closest analogous C12 sulfobetaine, N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (C12N3S). The greater inter-charge distance in Ammonium Sulfobetaine-1 leads to significantly weaker binding of highly polarizable anions like iodide (I-) and thiocyanate (SCN-), allowing them to elute faster while maintaining baseline separation from other anions in a saline water matrix [1]. This direct, quantitative chromatographic behavior is not achievable with the comparator molecule under identical mobile phase conditions of a dilute electrolytic solution [1].

Electrostatic Ion Chromatography Stationary Phase Design Anion Separation

Structurally-Driven Smaller Micellar Assemblies vs. Alkyl Sulfobetaines

Ammonium Sulfobetaine-1, as an amidosulfobetaine (ASB), belongs to a subclass that consistently produces smaller micelles compared to alkyl sulfobetaines with similarly sized hydrophobic tails. A systematic study comparing the C14 analogs, C14-ASB and C14SB, has shown that the amido-functionalized surfactant forms micelles with a smaller aggregation number (g=121) than the corresponding alkyl sulfobetaine [1]. This class-level inference supports the expectation that Ammonium Sulfobetaine-1 will form more compact micellar structures than its simple alkyl counterpart, SB3-12, which has a reported aggregation number of 49-55 .

Micellization Colloidal Science Drug Delivery

Thermal Stability Inherent to the n-Alkylammonium Sulfobetaine Class

The broader class of n-alkylammonium sulfobetaine zwitterions, to which this compound belongs, is characterized by high thermal stability. Recent research demonstrates that the decomposition temperature for this family is sufficiently high for demanding applications, with thermal stability being directly related to the alkyl chain length [1]. This provides a necessary baseline for processes involving elevated temperatures, distinguishing the compound from less stable, ester-linked quaternary ammonium surfactants.

Thermal Analysis Material Science Green Chemistry

Technical Grade (70%) as a Practical and Cost-Effective Reagent Option

Ammonium Sulfobetaine-1, Tech., 70 is supplied as a technical-grade product with approximately 70% active content, typically as a solution, in contrast to high-purity (>98%) analytical standards of simpler sulfobetaines like SB3-12 or SB3-14 . This formulation choice is deliberate, offering a practical, cost-effective option for process development and preparative-scale work where ultra-high purity is not required, and the presence of water or manufacturing byproducts does not interfere with the intended application [1]. This allows procurement teams to optimize budget allocation without sacrificing the target molecule's unique structural function.

Chemical Procurement Process Chemistry R&D Scale-up

Optimal Application Scenarios for AMMONIUM SULFOBETAINE-1, TECH., 70 Based on Proven Differentiation


Development of Novel Stationary Phases for Ion Chromatography

This compound is the definitive molecule of choice for R&D groups developing next-generation electrostatic ion chromatography (EIC) methods. As established in Section 3, its extended inter-charge distance provides a unique selectivity profile that allows for the rapid, baseline-resolved separation of highly polarizable anions like iodide and thiocyanate in undiluted, high-salinity matrices such as seawater [1]. Standard sulfobetaines like SB3-12 cannot achieve this separation profile due to their stronger, undesirable binding of these target analytes. The technical grade is suitable for the preparative immobilization process.

Synthesis of Amphiphilic Block Copolymers for Smart Drug Delivery Systems

For synthetic chemists designing sulfobetaine-based polymers with upper critical solution temperature (UCST) behavior, the acrylamido-like functionality of Ammonium Sulfobetaine-1 makes it a closer structural mimic to widely used monomers than simpler alkyl sulfobetaines. The resulting amide bond is more hydrolytically stable than an ester linkage, a crucial attribute for long-circulating nanocarriers. The evidence of smaller micellar structures for ASB-class surfactants directly supports the pursuit of ultra-small, renally-clearable nanoparticles, a goal not easily met with simple alkyl sulfobetaines that form larger aggregates.

Investigating Structure-Function Relationships in Colloidal Stabilization

Colloid and interface scientists investigating the fundamental principles of nanoparticle stabilization in extreme ionic strength environments need a toolbox of structurally diverse sulfobetaines. Procuring Ammonium Sulfobetaine-1 enables a direct comparative study against its simple alkyl cousin, SB3-12, and its longer-chain amido analog, ASB-14. This systematic variation of the headgroup architecture allows researchers to isolate and quantify the thermodynamic contribution of the amide-dipole on micellization enthalpy and colloidal stability, directly building upon the existing class-level data on micelle size and aggregation number.

Formulation of High-Temperature Industrial Surfactant Packages

For industrial process R&D, particularly in enhanced oil recovery (EOR) or high-temperature cleaning formulations, the thermal stability of the n-alkylammonium sulfobetaine class is a key advantage over ester-based or ethoxylated surfactants that degrade at elevated downhole or process temperatures. While the compound's specific thermal decomposition point requires in-house verification, its structural class guarantees that it does not contain labile ester bonds. The technical, 70% solution form is directly amenable to the large-scale formulation and compatibility testing required for field deployment.

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